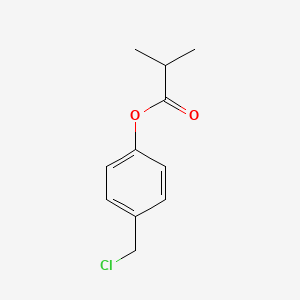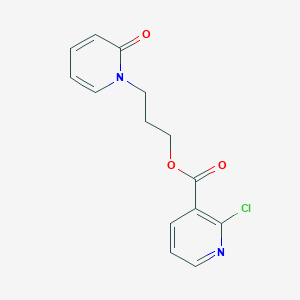
3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate” is a complex organic molecule that contains a pyridine ring . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyridine derivatives can be synthesized through various methods . For instance, 2-chloropyridine can be produced by the direct reaction of pyridine with chlorine .Wissenschaftliche Forschungsanwendungen
Iron Chelation Therapy
The compound’s chelating properties make it particularly useful in iron chelation therapy . This therapy is used to treat conditions like thalassemia or hemochromatosis, where iron overload can cause serious health issues. By binding to excess iron in the bloodstream, compounds like 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate can help remove the surplus iron from the body .
Contrast Agents for MRI
In the field of diagnostic imaging, specifically MRI (Magnetic Resonance Imaging) , chelators can be used to improve the quality of the images. This compound could be modified to carry a metal ion like gadolinium, which is used as a contrast agent in MRI scans. The chelator would ensure the gadolinium remains stable and non-toxic during the imaging process .
Antibacterial Agents
Research into hydroxypyridinone chelators, a class to which this compound belongs, has shown potential in the development of antibacterial agents . By chelating essential metal ions, these compounds can inhibit the growth of bacteria, offering a new avenue for antibiotic drug development .
Anticancer Agents
The chelating ability of this compound also extends to its potential use as an anticancer agent . It can interfere with the metal ion metabolism within cancer cells, disrupting their proliferation and inducing apoptosis. This approach can lead to the development of targeted cancer therapies .
Treatment of Neurodegenerative Diseases
Chelators have been studied for their role in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By binding to metal ions that accumulate abnormally in the brain, compounds like 3-(2-Oxopyridin-1-YL)propyl 2-chloropyridine-3-carboxylate could help alleviate the progression of these diseases .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(2-oxopyridin-1-yl)propyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-13-11(5-3-7-16-13)14(19)20-10-4-9-17-8-2-1-6-12(17)18/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOQHFKEMYVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCOC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
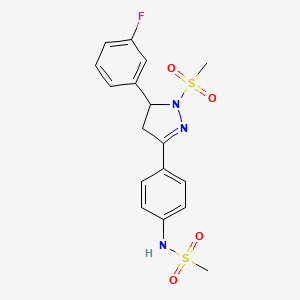
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)
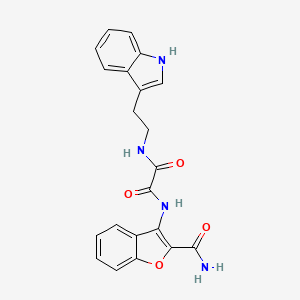
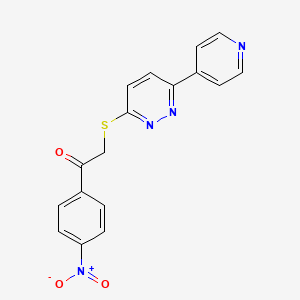
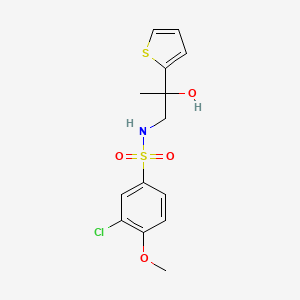
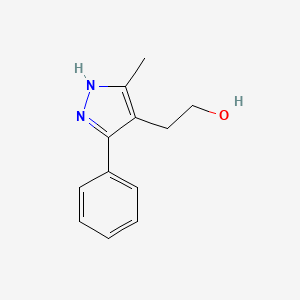
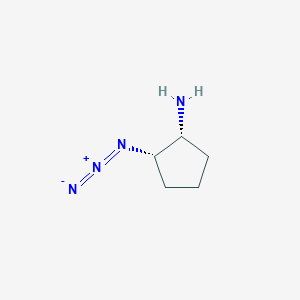

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)

